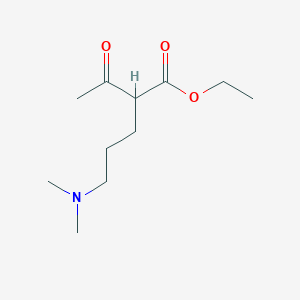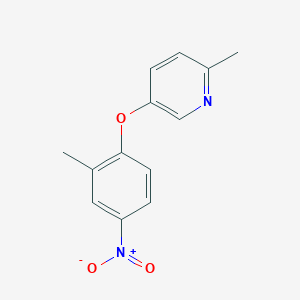
2-甲基-5-(2-甲基-4-硝基苯氧基)吡啶
描述
Synthesis Analysis
Several synthetic routes lead to the formation of this compound. One notable method involves the α-methylation of substituted pyridines. For instance, a novel synthesis route produces 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) using ammonium acetate as a promoter . Another approach utilizes the condensation of acetaldehyde in the presence of ammonia, leading to MEP production . The industrial production of MEP typically occurs via the Chichibabin reaction or the reaction of paraldehyde and aqueous ammonia.
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine consists of a pyridine ring with substituents. The nitrophenyl group at position 5 imparts reactivity and specificity to the compound. The methyl group at position 2 influences its chemical behavior .
科学研究应用
1. 吡啶衍生物和硝基化合物的合成
2-甲基-5-(2-甲基-4-硝基苯氧基)吡啶在各种硝基化合物和吡啶衍生物的合成中发挥作用。例如,Hertog、Kolder 和 Combe (2010) 探索了吡啶-N-氧化物单取代衍生物的硝化作用,包括那些含有甲基的衍生物,以获得硝基化合物 (Hertog、Kolder 和 Combe,2010)。同样地,Wang 等人。(2021) 讨论了一种涉及吡啶化合物硝化的有机晶体的新型合成方法,强调了其在药物合成和有机材料生产中的应用 (Wang,2021)。
2. 新型聚酰亚胺的开发
Wang 等人。(2006) 演示了源自含吡啶芳香二酐单体的聚酰亚胺的新型合成。他们讨论了这些具有吡啶部分的聚酰亚胺如何表现出良好的溶解性和热稳定性,使其适用于各种工业应用 (Wang 等人,2006)。
3. 分析和生物成像应用
Lu 和 Nabeshima (2014) 开发了一种涉及硝基苯氧基部分的发光铱(III)配合物,用于灵敏检测次氯酸。该配合物已成功用于 HeLa 细胞中 HOCl 的发光成像,表明其在分析化学和生物成像中的潜力 (Lu 和 Nabeshima,2014)。
属性
IUPAC Name |
2-methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(15(16)17)4-6-13(9)18-12-5-3-10(2)14-8-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMOLGOJGLILQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592000 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697299-78-8 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B3056151.png)
![2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid](/img/structure/B3056153.png)
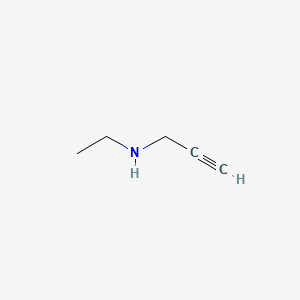
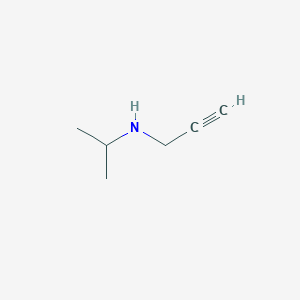
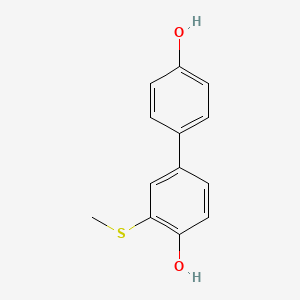
![1-[4-(Morpholin-4-yl)phenyl]-2-phenylethanone](/img/structure/B3056158.png)
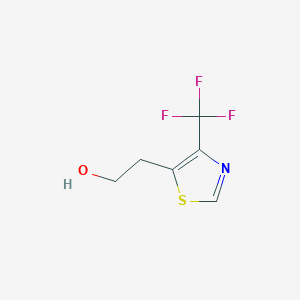
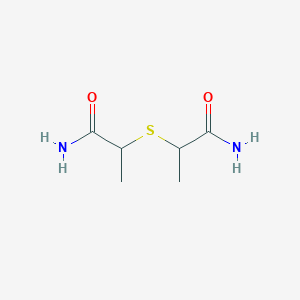

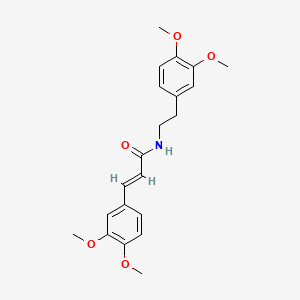
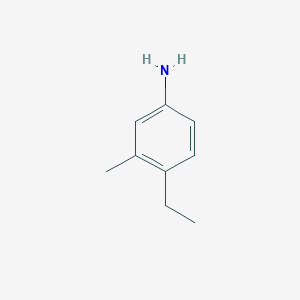
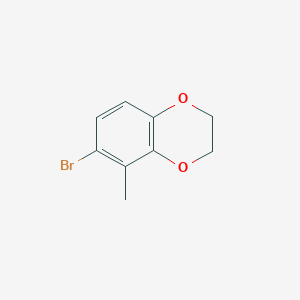
![Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B3056169.png)
